molecular formula C10H6ClF3N2O3 B2595502 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione CAS No. 339101-22-3

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2595502
CAS No.: 339101-22-3
M. Wt: 294.61
InChI Key: ONTPJOVFYVEZDD-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione (CAS: 339101-22-3) is a heterocyclic compound featuring a pyrrole-2,5-dione core linked to a substituted pyridine moiety via an ether bond. The pyridine ring is substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 5, contributing to its electron-deficient and lipophilic character.

The compound is commercially available (e.g., ECHEMI platform) and shares synthetic pathways with other pyridine-pyrrole hybrids, such as nucleophilic substitution reactions involving activated pyridinyl intermediates and cyclic anhydrides .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O3/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTPJOVFYVEZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate. This can be achieved through halogenation and trifluoromethylation reactions of a suitable pyridine derivative.

    Coupling Reaction: The pyridinyl intermediate is then coupled with a dihydro-1H-pyrrole-2,5-dione derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Chlorfluazuron (CAS: 71422-67-8)

  • Structure : Contains the same 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but linked to a benzamide moiety instead of a pyrrole-dione.
  • Application : Insect growth regulator targeting chitin synthesis.
  • Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃ (MW: 540.66 g/mol).
  • Key Difference : The benzamide group enhances binding specificity to insect enzymes, whereas the pyrrole-dione in the target compound may influence solubility or metabolic stability .

Haloxyfop Methyl Ester (CAS: 69806-40-2)

  • Structure: Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group but conjugated to a phenoxypropanoate ester.
  • Application : Herbicide inhibiting acetyl-CoA carboxylase in grasses.
  • Molecular Formula: C₁₆H₁₃ClF₃NO₄ (MW: 375.73 g/mol).
  • Key Difference: The ester linkage and aromatic phenoxy group broaden its herbicidal activity compared to the target compound’s cyclic dione core .

Pyrrole-2,5-dione Derivatives

Fluoroimide (CAS not provided)

  • Structure : 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.
  • Application : Fungicide used to control Botrytis and Sclerotinia spp.
  • Molecular Formula: C₁₀H₄Cl₂FNO₂ (MW: 264.06 g/mol).
  • Key Difference : The fluorophenyl group enhances antifungal activity, while the target compound’s pyridinyl group may confer distinct target selectivity .

1-[3-Chloro-5-(Trifluoromethyl)-2-PyridinylAmino]-1H-Pyrrole-2,5-dione (CAS: 138949-16-3)

  • Structure: Differs by a methylamino linkage instead of an ether bond.
  • Molecular Formula : C₁₁H₇ClF₃N₃O₂ (MW: 305.64 g/mol).

Complex Hybrid Derivatives

1-((5-Chloro-1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-6-Oxo-1,6-Dihydro-4-Pyridazinyl)Oxy)Dihydro-1H-Pyrrole-2,5-Dione (CAS: 338399-92-1)

  • Structure : Incorporates an additional pyridazinyl group.
  • Molecular Formula : C₁₄H₇Cl₂F₃N₄O₄ (MW: 423.13 g/mol).

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Application/Use Key Structural Feature
Target Compound 339101-22-3 C₁₁H₆ClF₃N₂O₃* 305.64 (calc.) Not explicitly stated Pyridinyl ether + pyrrole-dione
Chlorfluazuron 71422-67-8 C₂₀H₉Cl₃F₅N₃O₃ 540.66 Insect growth regulator Pyridinyl-benzamide hybrid
Haloxyfop Methyl Ester 69806-40-2 C₁₆H₁₃ClF₃NO₄ 375.73 Herbicide Pyridinyl-phenoxypropanoate ester
Fluoroimide N/A C₁₀H₄Cl₂FNO₂ 264.06 Fungicide Dichlorophenyl-pyrrole-dione
Methylamino Analog (CAS: 138949-16-3) 138949-16-3 C₁₁H₇ClF₃N₃O₂ 305.64 Not provided Pyridinyl-methylamino linkage
Pyridazinyl Derivative (CAS: 338399-92-1) 338399-92-1 C₁₄H₇Cl₂F₃N₄O₄ 423.13 Not provided Pyridazinyl-pyrrole-dione hybrid

*Note: Molecular formula of the target compound is inferred from structural analysis and related analogs.

Biological Activity

1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₃H₈ClF₃N₂O₂
Molecular Weight 289.64 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 467.0 ± 45.0 °C
Flash Point 236.2 ± 28.7 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with appropriate dihydropyrrole derivatives under controlled conditions. Various methods, including microwave-assisted synthesis and solvent-free reactions, have been explored to enhance yield and purity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit promising antitumor activity. A study found that similar compounds could inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately 1.0×1081.0\times 10^{-8} M) . The mechanism is believed to involve interaction with ATP-binding domains of receptor tyrosine kinases such as EGFR and VEGFR2, leading to disrupted signaling pathways critical for tumor growth.

The biological activity is attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Compounds similar to this compound have shown the ability to form stable complexes with the ATP-binding sites of EGFR and VEGFR2, which are pivotal in cancer cell proliferation .
  • Membrane Interaction : Studies using molecular dynamics simulations suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and potentially disrupting cellular homeostasis .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cancer cells .

Case Study 1: Colon Cancer

In a controlled study involving rat models with chemically induced colon cancer, compounds similar to this compound were administered. Results indicated a significant reduction in tumor size compared to controls, suggesting effective antitumor properties .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted on primary human peripheral blood mononuclear cells (PBMCs). At low concentrations (10 µg/mL), these compounds did not induce apoptosis or necrosis; however, at higher concentrations (100 µg/mL), slight toxicity was observed . This highlights the importance of dose optimization in therapeutic applications.

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